molecular formula C13H7F4NO B1412082 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde CAS No. 1227563-70-3

2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde

Cat. No. B1412082
M. Wt: 269.19 g/mol
InChI Key: DLZKNBFZKXMNNF-UHFFFAOYSA-N
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Description

The compound “2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde” likely contains a fluorophenyl group, a trifluoromethyl group, and an aldehyde group. The presence of these functional groups could give this compound unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electronegativity of the fluorine atoms in the fluorophenyl and trifluoromethyl groups, which could create areas of partial positive and negative charge .


Chemical Reactions Analysis

The aldehyde group is often quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The fluorine atoms in the compound could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of fluorine could increase its stability and change its polarity .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Heterocyclic Compounds : This compound has been utilized in synthesizing various heterocyclic structures. For instance, Eichler, Rooney, and Williams (1976) described its use in the preparation of 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones (Eichler, Rooney, & Williams, 1976).

  • Catalytic Fluoromethylation : Koike and Akita (2016) discussed its role in photoredox systems for catalytic fluoromethylation, emphasizing its importance in creating structural motifs in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Material Science

  • Polymer Synthesis : Liaw et al. (2007) utilized this compound in the synthesis of novel poly(arylene ether)s, highlighting its utility in producing materials with high thermal stability and potential applications in optical transparent materials (Liaw et al., 2007).

  • Optical Waveguides : Gao et al. (2007) developed a fluorinated hyperbranched polyimide using this compound, demonstrating its application in creating low-loss optical waveguides due to its desirable properties such as low birefringence and high thermal stability (Gao et al., 2007).

Medicinal Chemistry

  • Antiproliferative Activity : Kumar, Mohana, and Mallesha (2013) researched the antiproliferative effects of fluorinated Schiff bases derived from this compound, identifying potential anticancer agents (Kumar, Mohana, & Mallesha, 2013).

  • Antiandrogen Research : Tucker and Chesterson (1988) conducted studies on the resolution of a nonsteroidal antiandrogen derived from this compound, contributing to the understanding of its pharmacological properties (Tucker & Chesterson, 1988).

Future Directions

Future research on this compound could involve exploring its potential applications, such as in pharmaceuticals or materials science .

properties

IUPAC Name

2-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO/c14-10-3-1-2-8(6-10)12-9(7-19)4-5-11(18-12)13(15,16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZKNBFZKXMNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001174836
Record name 2-(3-Fluorophenyl)-6-(trifluoromethyl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde

CAS RN

1227563-70-3
Record name 2-(3-Fluorophenyl)-6-(trifluoromethyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227563-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorophenyl)-6-(trifluoromethyl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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